molecular formula C28H28F3N3O4S B297279 N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide

N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide

Katalognummer: B297279
Molekulargewicht: 559.6 g/mol
InChI-Schlüssel: FQQKAJSQMVLDJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide, commonly known as CSN6i, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CSN6i belongs to the family of benzamides and has been found to have promising results in various pre-clinical studies.

Wirkmechanismus

CSN6i exerts its biological effects by inhibiting the activity of the COP9 signalosome (CSN) complex, which is a conserved protein complex that regulates various cellular processes. CSN6i specifically targets the CSN6 subunit of the CSN complex and disrupts its interaction with other subunits, thereby inhibiting the activity of the entire complex. This results in the dysregulation of various cellular processes, including cell cycle progression, DNA repair, and protein degradation, ultimately leading to cell death.
Biochemical and Physiological Effects:
CSN6i has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. Moreover, CSN6i has been found to have neuroprotective effects and has been shown to protect against ischemic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CSN6i is its specificity towards the CSN6 subunit of the CSN complex, which makes it a valuable tool for studying the biological functions of the CSN complex. Moreover, CSN6i has been found to be effective in various pre-clinical studies, indicating its potential therapeutic applications. However, the limitations of CSN6i include its low solubility in water and its limited stability in biological systems, which may affect its efficacy and bioavailability.

Zukünftige Richtungen

There are several future directions for the research on CSN6i. One of the areas of interest is the development of more potent and selective CSN6i analogs that can overcome the limitations of the current compound. Moreover, the therapeutic potential of CSN6i in various diseases, including cancer, inflammation, and neurodegenerative disorders, needs to be further explored in pre-clinical and clinical studies. Furthermore, the molecular mechanisms underlying the biological effects of CSN6i need to be elucidated to better understand its therapeutic potential.

Synthesemethoden

The synthesis of CSN6i involves a multistep process that starts with the reaction of N-cyclohexyl-2-aminobenzamide with 3-(trifluoromethyl)aniline in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with sulfonyl chloride to produce the desired product, CSN6i. The overall yield of this reaction is 40%, and the purity of the product is more than 95%.

Wissenschaftliche Forschungsanwendungen

CSN6i has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. CSN6i has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Moreover, CSN6i has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Molekularformel

C28H28F3N3O4S

Molekulargewicht

559.6 g/mol

IUPAC-Name

2-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C28H28F3N3O4S/c29-28(30,31)20-10-9-13-22(18-20)34(39(37,38)23-14-5-2-6-15-23)19-26(35)33-25-17-8-7-16-24(25)27(36)32-21-11-3-1-4-12-21/h2,5-10,13-18,21H,1,3-4,11-12,19H2,(H,32,36)(H,33,35)

InChI-Schlüssel

FQQKAJSQMVLDJV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.